REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH2:9][CH3:10])[CH:3]=1.[CH:11]([C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1)([CH3:13])[CH3:12].O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:18][C:17]2[CH:20]=[CH:21][C:14]([CH:11]([CH3:13])[CH3:12])=[CH:15][CH:16]=2)[C:5]([OH:8])=[C:4]([CH2:9][CH3:10])[CH:3]=1
|
Name
|
|
Quantity
|
117.5 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)O)CC
|
Name
|
|
Quantity
|
42.25 g
|
Type
|
reactant
|
Smiles
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C(C)(C)C1=CC=C(CCl)C=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
The entire mixture is after-stirred 5-6 h at 60° C. for completion of the alkylation
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
for the alkylation reaction
|
Type
|
CUSTOM
|
Details
|
Already at 30° C. a powerful reaction
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Type
|
WASH
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Details
|
After a cooling it is subsequently washed three times each with 200 ml water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried across sodium sulfate
|
Reaction Time |
5.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C(=C1)CC1=CC=C(C=C1)C(C)C)O)CC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |